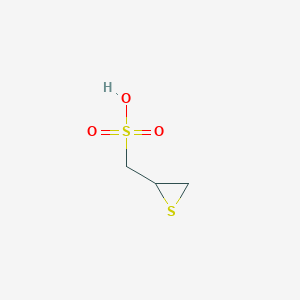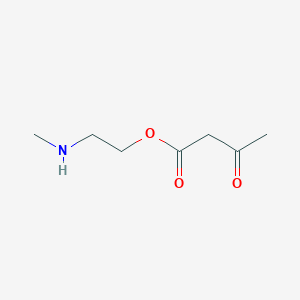
2-(Methylamino)ethyl 3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylamino)ethyl 3-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methylamino group attached to an ethyl chain, which is further connected to a 3-oxobutanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylamino)ethyl 3-oxobutanoate typically involves the alkylation of enolate ions. . The process involves the following steps:
Enolate Formation: Ethyl 3-oxobutanoate is treated with a strong base such as sodium ethoxide to form a resonance-stabilized enolate ion.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylamino)ethyl 3-oxobutanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amines.
Wissenschaftliche Forschungsanwendungen
2-(Methylamino)ethyl 3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(Methylamino)ethyl 3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. The presence of the methylamino group enhances its reactivity, allowing it to form stable intermediates and products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-oxobutanoate:
Diethyl malonate: Another 1,3-dicarbonyl compound used in similar synthetic pathways.
Uniqueness
2-(Methylamino)ethyl 3-oxobutanoate is unique due to the presence of the methylamino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry .
Eigenschaften
CAS-Nummer |
113204-57-2 |
|---|---|
Molekularformel |
C7H13NO3 |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
2-(methylamino)ethyl 3-oxobutanoate |
InChI |
InChI=1S/C7H13NO3/c1-6(9)5-7(10)11-4-3-8-2/h8H,3-5H2,1-2H3 |
InChI-Schlüssel |
XVEFPLKDALKILS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC(=O)OCCNC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(4-Hydroxyphenyl)cyclopentyl]-2-(prop-2-en-1-yl)phenol](/img/structure/B14314480.png)
![Benzenamine, 4-hexyl-N-[(4-pentylphenyl)methylene]-, (E)-](/img/structure/B14314484.png)
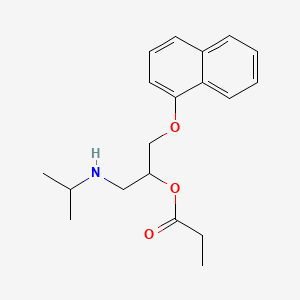

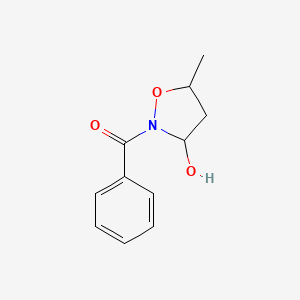
![1H-[1,3]Thiazolo[4,3-b]quinazolin-9(3H)-one](/img/structure/B14314534.png)
![1-{2-[Methyl(phenyl)amino]-4-phenyl-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B14314539.png)

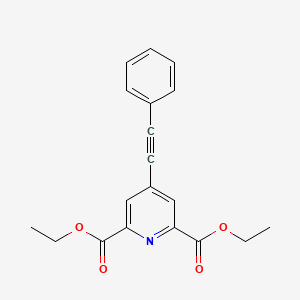
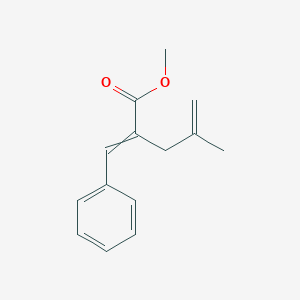
![8-{2-[(Propan-2-yl)sulfanyl]ethoxy}octa-1,6-diene](/img/structure/B14314551.png)
